1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one is a compound that falls within the class of dibenzoazepines, which are characterized by their fused benzene and azepine rings. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly in the development of antidepressants and other therapeutic agents.
The compound is classified as a ketone due to the presence of a carbonyl group (C=O) attached to a saturated carbon chain. Its molecular formula is with a molecular weight of approximately 295.4 g/mol. The structural complexity of this compound arises from the dibenzoazepine framework, which contributes to its biological activity and interaction with various biological targets.
The synthesis of 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one typically involves several key steps:
The compound can undergo various chemical reactions typical for ketones and nitrogen-containing heterocycles:
These reactions are essential for modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action for 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a:
This dual action on neurotransmitter systems could explain its potential efficacy as an antidepressant .
The physical properties of 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms .
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one has significant applications in:
Its unique structure allows researchers to investigate various pharmacological pathways and develop targeted therapies for mood disorders .
Dibenzo[b,f]azepine derivatives feature a tricyclic scaffold consisting of a seven-membered azepine ring fused with two benzene rings. The core structure permits diverse substitutions at positions C-5, C-10, and C-11, leading to distinct pharmacological profiles. The target compound, 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one, exemplifies a carbonyl-modified derivative where a 2,2-dimethylpropan-1-one group replaces the typical aliphatic amine chain at C-5. This contrasts with classical dibenzoazepines like imipramine (a 3-dimethylaminopropyl-substituted analog) [1]. Key structural categories include:
Table 1: Structural Diversity in Dibenzo[b,f]azepine Derivatives
Compound Name | CAS No. | Molecular Formula | Substitution Pattern | Molecular Weight |
---|---|---|---|---|
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one | - | C₁₉H₂₁NO | C-5: 2,2-dimethylpropan-1-one | 279.38 g/mol |
Imipramine | 50-49-7 | C₁₉H₂₄N₂ | C-5: 3-(dimethylamino)propyl | 280.40 g/mol |
5H-Dibenzo[b,f]azepin-10(11H)-one | 21737-58-6 | C₁₄H₁₁NO | C-10: keto group | 209.24 g/mol |
5-Methyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | 4904-83-0 | C₁₅H₁₃NO | C-5: methyl; C-10: keto | 223.27 g/mol |
The dibenzo[b,f]azepine scaffold emerged in the 1950s with the synthesis of imipramine, initially investigated as an antihistamine before its landmark antidepressant effects were discovered [1]. This compound became the prototype tricyclic antidepressant (TCA), revolutionizing depression treatment due to its efficacy in major depressive and panic disorders. The scaffold’s evolution followed two key trajectories:
Table 2: Evolution of Key Dibenzo[b,f]azepine Pharmaceuticals
Time Period | Development Milestone | Representative Compound |
---|---|---|
1950s | Imipramine synthesis (G-22355) | Imipramine (Melipramine®) |
1960s | Clinical validation for depression | Tofranil® (imipramine HCl) |
1980s–2000s | Exploration of non-amine derivatives (e.g., ketones) | Oxcarbazepine impurity C |
The 10,11-dihydro saturation (reduction of C10-C11 double bond) confers critical pharmacological advantages:
Conformational Analysis: Nuclear magnetic resonance (NMR) studies of deuterated dihydrodibenzoazepines (e.g., C₁₉H₂₂N₂D₂) confirm restricted rotation around the C5-N bond, stabilizing bioactive conformations [4]. This rigidity is leveraged in the target compound to pre-organize the carbonyl group for target engagement.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0